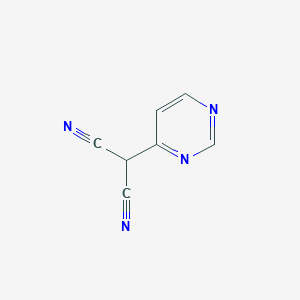
2-(Pyrimidin-4-yl)propanedinitrile
Vue d'ensemble
Description
2-(Pyrimidin-4-yl)propanedinitrile, also known as PPDn, is a synthesized organic compound containing a pyrimidine ring. It has a molecular weight of 144.13 g/mol .
Synthesis Analysis
The synthesis of 2-(Pyrimidin-4-yl)propanedinitrile involves several steps. The synthetic route comprises six steps, with a microwave-promoted Fischer cyclization as the key reaction . The synthesis of 2-substituted isomers of the meridianins, a family of bioactive indole alkaloids isolated from the tunicate Aplidium meridianum, was undertaken .Molecular Structure Analysis
The molecular formula of 2-(Pyrimidin-4-yl)propanedinitrile is C7H4N4 . The InChI code is 1S/C7H4N4/c8-3-6(4-9)7-1-2-10-5-11-7/h1-2,5-6H .Chemical Reactions Analysis
The chemical reactions of 2-(Pyrimidin-4-yl)propanedinitrile involve a sequence of condensation and dehydrogenation steps . A Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
2-(Pyrimidin-4-yl)propanedinitrile has a boiling point of 310.0±27.0 °C and a density of 1.278±0.06 g/cm3 . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Studies
- 2-(Pyrimidin-4-yl)propanedinitrile derivatives have been used in the synthesis of complex chemical structures. For example, they were involved in the synthesis of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which were evaluated for antioxidant properties using various in vitro test systems (Rani et al., 2012).
Biological Activity and Drug Development
- Pyrimidine derivatives, including those synthesized from 2-(Pyrimidin-4-yl)propanedinitrile, have been investigated for their potential biological activities. One study highlighted the antimicrobial activities of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones (Gomha et al., 2018).
Chemical Synthesis Techniques
- Advances in chemical synthesis techniques involving pyrimidin-4-yl compounds have been made. For instance, a facile and practical synthesis of a clinically used anti-asthma agent was described, starting from 2-amino-3-methylpyridine and 2-ethoxymethylene-1,3-propanedinitrile (Sano et al., 1995).
Antitumor Applications
- Research has been conducted on the antitumor properties of pyrimidin-2-yl derivatives. A study focused on the anti-cancer potential of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one on various tumor models (Kumar et al., 2018).
Catalytic Applications
- The role of 2-(Pyrimidin-4-yl)propanedinitrile derivatives in catalysis has been explored. A cobalt(III)-catalyzed cross-coupling reaction of 1-(pyrimidin-2-yl)-1H-indoles with ketenimines was reported, leading to the construction of pyrrolo[1,2-a]indoles, significant in medicinal chemistry (Zhou et al., 2016).
Propriétés
IUPAC Name |
2-pyrimidin-4-ylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6(4-9)7-1-2-10-5-11-7/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDCSRKFWHGYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-4-yl)propanedinitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



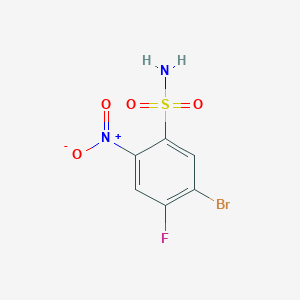
![2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one](/img/structure/B1383382.png)
![3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1383384.png)
![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1383386.png)
![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1383388.png)
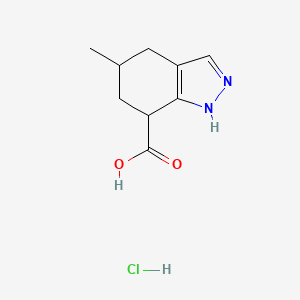
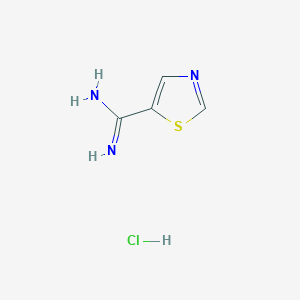
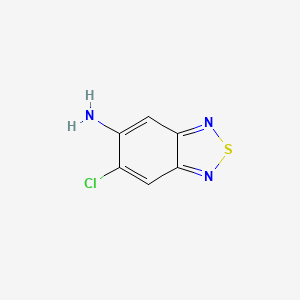
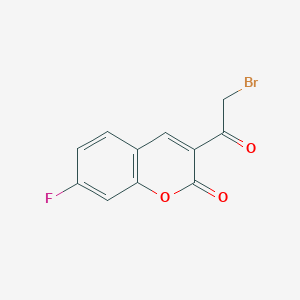
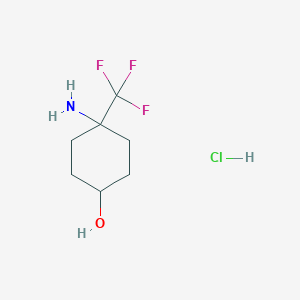
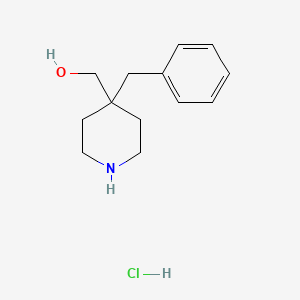
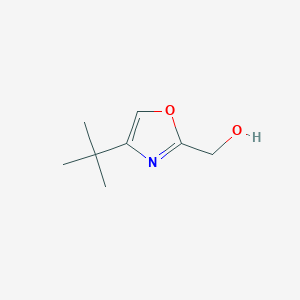
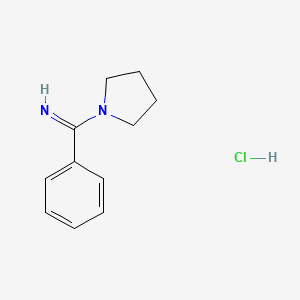
![3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride](/img/structure/B1383404.png)